2,3,6-Trichloroanisole

Description

Contextual Significance of Trichloroanisole Off-Flavors in Global Industries

The broader family of trichloroanisoles is of significant interest to global industries due to their potent off-flavor characteristics. The most well-documented of these is 2,4,6-trichloroanisole (B165457) (TCA), the primary compound responsible for "cork taint" in wine, which imparts a musty, moldy aroma and taste. wikipedia.orgunl.ptopen.ac.uk This issue has been a considerable challenge for the wine industry, leading to significant economic losses and damage to brand reputation. mdpi.comnih.gov Beyond wine, TCA has been identified as a source of off-flavors in a variety of other products, including sparkling wines, coffee (where it is associated with the "Rio defect"), drinking water, and even some foods like garlic and potatoes. mdpi.comnih.govtugraz.atuoregon.eduashs.org The formation of these haloanisoles often occurs through the microbial methylation of their corresponding halophenol precursors. maxapress.comresearchgate.netresearchgate.net These precursors can be introduced into industrial environments through various means, including contaminated packaging materials, wooden pallets, and the use of certain pesticides or chlorine-based cleaning agents. researchgate.netshimadzu-webapp.eu

While the focus of industrial concern is heavily skewed towards 2,4,6-TCA and, to a lesser extent, 2,4,6-tribromoanisole (B143524) (TBA), research has characterized the sensory properties of other isomers to understand the full scope of potential contamination. shimadzu-webapp.euresearchgate.netetslabs.com

Isomeric Landscape of Trichloroanisoles and Research Focus

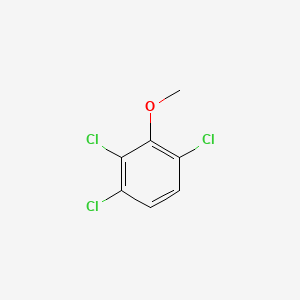

Within the family of trichloroanisole isomers, 2,3,6-trichloroanisole holds a unique position. Research has established that it possesses a "strongly musty odour". Studies determining its odor threshold in water have provided quantitative data on its sensory impact.

Despite its musty character, this compound is not typically reported as a natural contaminant in food and beverage products. nih.gov This is in stark contrast to 2,4,6-TCA, which is frequently the subject of contamination studies. acs.org The primary role of this compound in academic and industrial research is as an internal standard for the quantitative analysis of 2,4,6-TCA and other haloanisoles. nih.gov Its selection for this purpose is precisely because it is not expected to be present in the samples being analyzed, such as natural cork, thus preventing interference with the measurement of the target contaminants. nih.gov This application underscores its importance as an analytical tool rather than an industrial problem.

The formation pathways of trichloroanisoles are a key area of research, with microbial O-methylation of trichlorophenols being a primary mechanism. maxapress.commaxapress.com While this is well-documented for 2,4,6-TCA, the specific formation pathways of this compound in industrial settings are not a prominent feature in the scientific literature, likely due to its rarity as a contaminant.

Economic Ramifications of Trichloroanisole Contamination

The economic impact of trichloroanisole contamination is almost exclusively attributed to the 2,4,6-isomer. The presence of 2,4,6-TCA in wine, leading to "cork taint," is responsible for annual losses estimated to be in the billions of dollars worldwide. nih.govinfowine.com These losses stem from product rejection by consumers, damage to brand reputation, and the costs associated with quality control and remediation efforts. mdpi.com The extremely low sensory detection threshold of 2,4,6-TCA means that even minute concentrations can render a product unpalatable. unl.ptnih.gov Similar economic concerns, though perhaps less quantified on a global scale, exist for the coffee and other food industries affected by this potent off-flavor compound. tugraz.atresearchgate.net

In contrast, there is a notable lack of evidence in scientific literature documenting any significant economic ramifications directly resulting from contamination by this compound. Its primary role as an analytical standard and its apparent absence as a common industrial contaminant mean that it has not been implicated in the large-scale product spoilage and financial losses associated with its 2,4,6-isomer. The economic story of this compound is therefore one of minimal direct impact, serving more as a behind-the-scenes tool to combat the costly problems caused by its more notorious relatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNCXLUCRUNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198432 | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50375-10-5 | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50375-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050375105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA09EQ48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Trichloroanisole Formation

Microbial O-Methylation of Chlorophenol Precursors

2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) is the direct and primary precursor in the biosynthesis of 2,4,6-TCA. maxapress.comresearchgate.net This compound is a recognized environmental pollutant, often originating from industrial processes and the use of pesticides, herbicides, fungicides, and wood preservatives. maxapress.comresearchgate.netwikipedia.org It can also be formed as a by-product during the chlorination of water or the bleaching of paper pulp. mdpi.comresearchgate.net

Once present in an environment containing suitable microflora, 2,4,6-TCP can be efficiently converted to 2,4,6-TCA through microbial methylation. researchgate.netclassicoakproducts.com This transformation is the scientifically proven origin of TCA in contexts like wine cork taint. nih.gov The presence of 2,4,6-TCP in materials like cork bark, potentially from environmental contamination or historical use of chlorophenolic biocides, provides the necessary substrate for resident microorganisms to produce 2,4,6-TCA. researchgate.net

A diverse range of microorganisms, including fungi, bacteria, cyanobacteria, and algae, are capable of O-methylating 2,4,6-trichlorophenol to form 2,4,6-trichloroanisole (B165457). maxapress.comnih.gov Fungi are frequently implicated, particularly in the context of cork taint in wine. maxapress.comnih.gov Genera such as Penicillium, Aspergillus, Trichoderma, and Paecilomyces are noted for their ability to produce TCA. maxapress.commaxapress.commdpi.comnih.gov

In aquatic environments, various bacteria, including Gram-positive Rhodococcus and Gram-negative Acinetobacter and Pseudomonas strains, have been shown to facilitate this conversion. maxapress.comnih.gov Furthermore, studies have identified that common cyanobacteria and algae, such as Anabaena flos-aquae and Chlorella vulgaris, also possess a strong capacity to produce 2,4,6-TCA from its precursor. maxapress.comresearchgate.netnih.gov

| Kingdom/Group | Genus/Species | Source Reference(s) |

|---|---|---|

| Fungi | Trichoderma spp. (e.g., T. longibrachiatum) | maxapress.commaxapress.commdpi.comnih.gov |

| Fungi | Penicillium spp. | maxapress.commaxapress.commdpi.comnih.gov |

| Fungi | Aspergillus spp. (e.g., A. versicolor) | maxapress.commaxapress.commdpi.comnih.gov |

| Fungi | Paecilomyces spp. | maxapress.commdpi.com |

| Fungi | Mucor spp. | maxapress.commdpi.com |

| Fungi | Phialophora spp. | maxapress.com |

| Fungi | Acremonium spp. | maxapress.com |

| Bacteria | Rhodococcus spp. | maxapress.comnih.gov |

| Bacteria | Acinetobacter spp. | maxapress.comnih.gov |

| Bacteria | Pseudomonas spp. | mdpi.comnih.gov |

| Bacteria | Mycobacterium spp. / Mycolicibacterium spp. | mdpi.comnih.gov |

| Cyanobacteria | Anabaena flos-aquae | maxapress.comresearchgate.netnih.gov |

| Algae | Chlorella vulgaris | maxapress.comresearchgate.netnih.gov |

The enzymatic catalysis of trichloroanisole formation is carried out by a class of enzymes known as chlorophenol O-methyltransferases (CPOMTs). maxapress.comresearchgate.netnih.govani.pt These enzymes facilitate the transfer of a methyl group to the hydroxyl group of chlorophenols. maxapress.comtechnion.ac.il

The methyl group is supplied by a methyl donor molecule. The most common and well-studied methyl donor is S-adenosyl-L-methionine (SAM or AdoMet). maxapress.comnih.govasm.org SAM is a crucial metabolite in all living cells, serving as the primary methyl donor in numerous biochemical transmethylation reactions. nih.gov CPOMT enzymes that exclusively use SAM are classified as SAM-dependent. maxapress.commaxapress.com For instance, a SAM-dependent CPOMT was isolated from Trichoderma longibrachiatum, which catalyzes the O-methylation of several chlorophenols, including 2,4,6-TCP. maxapress.comasm.org

However, non-SAM-dependent CPOMT systems also exist. maxapress.commaxapress.comnih.gov These enzymes can utilize a broader range of methyl donors, such as methanol, methylamines, and methanethiol, which are often present as natural organic matter in environments like water. maxapress.commaxapress.commdpi.com The existence of both SAM-dependent and non-SAM-dependent pathways highlights the versatility of microbial methylation. nih.gov

| Methyl Donor | Enzyme System Dependency | Description | Source Reference(s) |

|---|---|---|---|

| S-adenosyl-L-methionine (SAM) | SAM-dependent | Primary methyl donor in most biological methylation reactions. Used by a majority of CPOMTs. | maxapress.commaxapress.commdpi.comnih.govasm.org |

| Methanol | Non-SAM-dependent | Can be used by some microorganisms as a methyl source. | maxapress.commaxapress.commdpi.com |

| Methylamines | Non-SAM-dependent | Can be used by some microorganisms as a methyl source. | maxapress.commaxapress.commdpi.com |

| Methanethiol | Non-SAM-dependent | Can be used by some microorganisms as a methyl source. | mdpi.comresearchgate.net |

Identification of Key Microbial Species in Trichloroanisole Biotransformation

Environmental Factors Influencing Trichloroanisole Formation Kinetics

The rate of microbial formation of trichloroanisole is significantly influenced by various environmental factors. nih.gov Key parameters include the concentration of the 2,4,6-TCP precursor, temperature, pH, and the presence of certain metal ions. researchgate.netnih.gov Studies have shown that temperature has a direct effect, with increases from 10°C to 25°C accelerating the rate of TCA formation in water distribution systems. mdpi.com The pH of the environment also plays a crucial role in the kinetics of this biotransformation. researchgate.netnih.gov Furthermore, the presence of some divalent metal cations, such as Mn²⁺, Mg²⁺, and Zn²⁺, has been observed to have a notable effect on the production of 2,4,6-TCA. researchgate.netnih.gov For example, low concentrations of Zn²⁺ and Fe³⁺ have been shown to promote the formation of 2,3,6-TCA by viable cells. iaea.org Damp and wet conditions are also critical as they create a breeding ground for the molds and fungi that are key contributors to TCA formation. classicoakproducts.com

| Factor | Influence on TCA Formation | Source Reference(s) |

|---|---|---|

| Temperature | Higher temperatures (e.g., 25°C vs. 10°C) generally increase the rate of formation. | mdpi.comnih.gov |

| pH | Affects microbial activity and enzyme kinetics, thus influencing the rate of production. | researchgate.netnih.gov |

| Precursor Concentration (2,4,6-TCP) | Higher initial concentrations of the precursor can lead to higher yields of TCA. | researchgate.netnih.gov |

| Divalent Metal Cations (Mn²⁺, Mg²⁺, Zn²⁺) | Can have obvious effects on the production of TCA, with some ions promoting formation. | researchgate.netnih.gov |

| Moisture | High humidity and damp environments promote the growth of fungi responsible for TCA production. | classicoakproducts.com |

Alternative Chemical Formation Pathways of Trichloroanisoles

While microbial O-methylation is the dominant pathway for trichloroanisole formation, an alternative chemical route exists through the direct chlorination of anisole (B1667542). maxapress.commaxapress.comresearchgate.net Anisole is a natural organic compound that can be present in the environment. maxapress.com Its chlorination is a typical electrophilic substitution reaction. maxapress.com However, this pathway is highly dependent on specific environmental conditions. maxapress.commdpi.com Research indicates that the formation of 2,4,6-TCA from the chlorination of anisole occurs only under acidic conditions, with some studies specifying a pH of around 4.0. mdpi.comtechnion.ac.il Consequently, this pathway is considered less significant in environments with neutral or alkaline pH, such as most drinking water distribution systems, where biomethylation is regarded as the dominant formation mechanism. maxapress.commdpi.comtechnion.ac.il

Prevalence and Distribution of Trichloroanisole Compounds in Diverse Matrices

Occurrence in Food and Beverage Products

2,4,6-Trichloroanisole (B165457) (TCA) is a significant off-flavor compound found in a variety of food and beverage products. wikipedia.orgnih.govpnas.org It is known for its potent musty and moldy aroma, which can drastically reduce the quality of consumer goods. wikipedia.orgmaxapress.com The presence of TCA has been documented in wine, coffee, beer, and Japanese sake, among other items. nih.govpnas.org

One of the most well-known issues associated with TCA is "cork taint" in wine. wikipedia.orgmaxapress.com This fault imparts an undesirable earthy, musty, and moldy smell to the wine, often described as resembling wet newspaper or a damp basement. wikipedia.orgmaxapress.com The primary chemical culprit behind the majority of cork taint cases is 2,4,6-TCA. wikipedia.orgmaxapress.com Other related compounds that can contribute to this off-flavor include 2,3,4,6-tetrachloroanisole (B186961) (TeCA), pentachloroanisole (B52094) (PCA), and 2,4,6-tribromoanisole (B143524) (TBA). maxapress.comoenobrands.com

The main source of TCA contamination in bottled wine is the cork stopper itself. maxapress.comoenobrands.com TCA is not a naturally occurring compound in cork; it is formed when naturally present fungi on the cork bark come into contact with chlorinated phenolic compounds. wikipedia.orgwikipedia.org These precursors, such as 2,4,6-trichlorophenol (B30397) (TCP), can originate from various sources, including fungicides, wood preservatives, and chlorine-based cleaning agents used in processing facilities. wikipedia.orgwikipedia.orgresearchgate.net The microorganisms, including various species of fungi and bacteria, then convert these chlorophenols into chloroanisoles through a process called O-methylation. maxapress.comnih.gov

Contamination can also occur from environmental sources within a winery. maxapress.com The use of chlorinated cleaning products or humidifiers with chlorinated water can lead to the formation of TCP on wooden surfaces like barrels and pallets. oenobrands.com Mold present in the cellar environment can then transform TCP into the highly volatile TCA, which can spread and contaminate wine in vats or tanks. oenobrands.com

The human sensory threshold for TCA is exceptionally low, making even trace amounts detectable and detrimental to the wine's quality. wikipedia.org Research has established varying perception thresholds depending on the type of wine.

Table 1: Human Olfactory Threshold for 2,4,6-Trichloroanisole (TCA) in Wine

| Wine Type | Olfactory Threshold (ng/L) |

| White Wine | 1-10 wikipedia.orgresearchgate.net |

| Red Wine | 50 wikipedia.org |

Studies have been conducted to quantify the levels of releasable TCA from cork stoppers. These findings are critical for the cork and wine industries to implement quality control measures.

Table 2: Releasable 2,4,6-Trichloroanisole (TCA) from Cork Stoppers in Research Studies

| Study Focus | TCA Concentration Range | Key Findings |

| Cross-contamination between stoppers | Up to 12% transfer in liquid phase; gas phase transfer from stoppers with ≥12 ng/L. researchgate.net | Demonstrates the potential for clean corks to become contaminated during storage and transport. maxapress.comresearchgate.net |

| Thermal desorption for TCA removal | Average reduction from 11.03 ng/L to 0.41 ng/L. nih.govmdpi.com | Heating under vacuum can significantly reduce TCA levels in contaminated corks. nih.gov |

| Industrial screening of cork batches | Batch 1: >99% of corks <1 ng/L. Batch 2: Almost all corks >1 ng/L. acs.orginfowine.com | Highlights significant variability in TCA contamination between different batches of corks. infowine.com |

2,4,6-Trichloroanisole is also implicated in a significant off-flavor in coffee known as the "Rio defect". wikipedia.orgencyclopedia.pub This defect is characterized by a taste described as medicinal, phenolic, or iodine-like. wikipedia.orgcoffeebi.com Historically, this issue has been particularly associated with coffees from Brazil, but it can occur in coffees from other regions as well. coffeebi.comuoregon.edu

Investigations have identified 2,4,6-TCA as the key compound responsible for the Rio off-flavor. coffeebi.comresearchgate.net Studies have found TCA in all coffee samples exhibiting the Rio defect, with its precursor, 2,4,6-trichlorophenol (TCP), also being present in most of these samples. coffeebi.comuoregon.edu The formation of TCA in coffee is believed to occur through the O-methylation of TCP by filamentous fungi, particularly under conditions of high humidity and temperature in warehouses. coffeebi.com The source of TCP can be fungicides used to preserve wooden pallets on which jute bags of green coffee beans are stored. coffeebi.com

Table 3: 2,4,6-Trichloroanisole (TCA) Concentrations in Coffee with "Rio Defect"

| Study | Matrix | TCA Concentration | Notes |

| Liardon et al. (1990) | Green Coffee Beans | 1 to 100 ng/g (ppb) coffeebi.comuoregon.edu | Less than 50% of the TCA is lost during the roasting process. coffeebi.comuoregon.edu |

| Spadone & Liardon (1988) | Coffee Brew | Perception threshold of 1-2 ppt (B1677978) (flavor by mouth) and 8 ppt (direct odor). uoregon.edu | Demonstrates the high potency of TCA as an off-flavor in coffee. uoregon.edu |

The presence of TCA and other haloanisoles is not limited to wine and coffee. These compounds can cause musty taints in a range of other food products. maxapress.com Contamination can often be traced back to packaging materials. nih.govtugraz.at Cardboard, paper, and wooden packaging can contain chlorophenols, which are precursors to TCA. tugraz.at These chlorophenols may have been used as biocides or wood preservatives. researchgate.nettugraz.at Fungi present in these materials can then methylate the chlorophenols to produce haloanisoles, which can subsequently migrate into the food product. nih.govtugraz.at

For instance, musty off-flavors in garlic have been attributed to the presence of 2,4,6-TCA, with potential contamination sources including packaging materials and contaminated water used for irrigation or washing. tugraz.at Similarly, dried fruits have been found to be contaminated by TCA and tetrachloroanisole that have been adsorbed from packaging materials. uoregon.edu Plastic packaging, including the sealing compounds in caps (B75204), can also be a source of contamination, particularly for 2,4,6-tribromoanisole (TBA). weinobst.at

Table 4: Detection of Haloanisoles in Food Packaging Materials

| Material | Detected Compounds | Detection Limit |

| Paper Samples | Trichloroanisole, Tribromoanisole, Pentachloroanisole | 0.43 to 1.32 ng/g researchgate.net |

| Various Foods and Packaging | 2,4,6-Trichloroanisole, 2,3,4,6-Tetrachloroanisole, Pentachloroanisole | 0.01 µg/kg researchgate.net |

Coffee and the "Rio Defect"

Detection in Environmental Water Systems

Trichloroanisoles, particularly 2,4,6-TCA, are recognized as taste and odor (T&O) compounds in drinking water systems. wikipedia.orgmaxapress.comresearchgate.net The presence of TCA can lead to consumer complaints about musty or earthy flavors in tap water. maxapress.comethz.ch

The primary formation pathway for 2,4,6-TCA in water is the microbial O-methylation of its precursor, 2,4,6-trichlorophenol (TCP). maxapress.comnih.gov TCP can be introduced into water systems as a byproduct of chlorine disinfection processes or from contamination by fungicides and other industrial chemicals. wikipedia.orgnih.gov Even if source water is treated to remove TCA, it can reform within the drinking water distribution system (DWDS). maxapress.com Biofilms, which are microbial communities that grow on the inner surfaces of pipes (B44673), can harbor fungi and bacteria capable of converting residual TCP into TCA. nih.gov

Several studies have investigated the occurrence and concentration of TCA in drinking water sources and distribution systems.

Table 5: Concentration of Trichloroanisoles in Water Systems

| Location/Study | Compound(s) | Concentration Range | Key Findings |

| 43 Chinese DWTPs | 2,4,6-TCA | 0.5–6.6 ng/L | Detected in 14.1% of finished water samples. researchgate.net |

| Swedish Lake Water | 2,4,6-TCA | 0.5–2.0 ng/L | TCA contributed significantly to the total odor of the water. mdpi.com |

| French Water Systems | 2,4,6-TCA | Not specified | Present in >75% of tap water, untreated groundwater, and untreated surface water samples with earthy-musty odors. mdpi.com |

| Pilot-scale DWDS | 2,4,6-TCA | Maximum yield of ~400 ng/L | Formed from the addition of 0.2 mg/L of TCP precursor. nih.gov |

| Chlorinated Water | 2,4,6-TCA | Limit of detection: 0.7 ng/L | Method developed for quantification at low ng/L levels. nih.gov |

Research has also shown that the type of pipe material in a distribution system can influence the formation of TCA. nih.gov One study found that ductile iron and stainless steel pipes produced significantly more 2,4,6-TCA than polyethylene (B3416737) pipes, which was linked to differences in the microbial communities within the biofilms on the pipe walls. nih.gov

Presence in Biological Samples

The detection of 2,4,6-trichloroanisole has also been reported in human biological samples, specifically in blood. wikipedia.org This indicates that exposure to TCA from various environmental and dietary sources can lead to its absorption into the body. However, detailed studies on the prevalence and concentrations of TCA in human tissues are limited in the provided context. The precursor to TCA, 2,4,6-trichlorophenol (TCP), is recognized as a significant environmental pollutant and has been classified as a B2 carcinogen by the U.S. Environmental Protection Agency. maxapress.com It has been reported to affect the human nervous and respiratory systems. maxapress.com The conversion of TCP to TCA by microorganisms is considered a biological mechanism of reducing its toxicity. maxapress.com

Sensory and Olfactory Physiology of Trichloroanisole Perception

Human Olfactory Detection and Recognition Thresholds of Trichloroanisole Compounds

2,3,6-Trichloroanisole (TCA) is known for its potent sensory impact, detectable by humans at exceptionally low concentrations. The olfactory detection threshold (ODT), the minimum concentration at which a substance can be smelled, and the recognition threshold, the concentration at which the specific odor can be identified, are critical parameters in sensory science.

Research has established varying thresholds for TCA depending on the medium (matrix) and the experience of the sensory panel. For instance, in water, the odor threshold for pure this compound was determined to be 7.4 parts per trillion (ppt) for a trained panel and 24.5 ppt (B1677978) for an untrained panel. researchgate.net In the context of beverages, particularly wine, the detection thresholds are influenced by the wine's style and complexity. researchgate.net In white wines, the human olfactometry threshold for TCA is reported to be in the range of 4–10 ng/L, while in red wine, it is higher, at 50 ng/L. wikipedia.org Another study found detection thresholds of 4.3 ng/L in white wine and 7.6 ng/L in red wine. mdpi.com The consumer rejection threshold, the concentration at which a consumer would find the product unacceptable, has been established to be as low as 3.1 ng/L to 3.7 ng/L in Chardonnay. cabidigitallibrary.org

The significant difference in thresholds between water and wine, and between different types of wine, highlights the influence of the product matrix on the perception of TCA. researchgate.netresearchgate.net The complexity of red wines, with higher concentrations of tannins and other phenolic compounds, can mask the presence of TCA, leading to higher detection thresholds compared to the less complex matrix of white wines. researchgate.netmdpi.com

Interactive Data Table: Olfactory Thresholds of this compound (TCA)

| Matrix | Threshold Type | Panel Type | Concentration (ng/L or ppt) | Reference |

| Water | Odor Detection | Trained | 7.4 | researchgate.net |

| Water | Odor Detection | Untrained | 24.5 | researchgate.net |

| White Wine | Olfactometry | - | 4-10 | wikipedia.org |

| Red Wine | Olfactometry | - | 50 | wikipedia.org |

| White Wine | Detection | Specialist | 4.3 | mdpi.com |

| Red Wine | Detection | Specialist | 7.6 | mdpi.com |

| Chardonnay | Consumer Rejection | Consumer | 3.1-3.7 | cabidigitallibrary.org |

| Sparkling Wine | Sensory Detection | Expert | 2 | mdpi.com |

Perceptual Descriptors and Impact on Organoleptic Quality

Even at concentrations below the established sensory detection thresholds (sub-threshold levels), TCA can have a detrimental impact. mdpi.com It can cause sensory fatigue and suppress the perception of other aromas in the wine, a phenomenon known as masking. mdpi.comelifesciences.org This masking effect can occur at levels as low as 0.1–1 ng/L. mdpi.com The result is a wine that is perceived as less aromatic and of lower quality, even if the taster does not explicitly identify the characteristic "corked" smell. nih.gov

The negative sensory impact of TCA is not limited to wine. It has been identified as a source of off-flavors in a variety of other products, including drinking water, coffee, beer, and various foods, where it imparts similar musty and unpleasant characteristics. wikipedia.orgnih.gov In coffee, for example, TCA is linked to the "Rio defect," described as a medicinal, phenolic, or iodine-like taste. wikipedia.org The presence of TCA in these products leads to consumer rejection and significant economic losses for producers. mdpi.com

Molecular Mechanisms of Olfactory Attenuation by Trichloroanisoles

Recent research has shed light on the molecular mechanisms underlying the potent and often suppressive olfactory effects of this compound. Instead of exciting specific olfactory receptors to produce a malodor, TCA has been shown to attenuate olfactory signal transduction. nih.govnih.gov

Studies have demonstrated that TCA can potently suppress cyclic nucleotide-gated (CNG) channels in olfactory receptor cells. nih.govpnas.org These channels are crucial for the conversion of an odorant binding event into an electrical signal that is sent to the brain. The suppression of these channels was observed at extremely low, even attomolar, concentrations. nih.govnih.gov This high sensitivity is linked to the temporal integration of the suppression effect. nih.gov

Computational studies using homology modeling and molecular docking have begun to explore the interaction of haloanisoles like TCA with specific olfactory receptors (ORs), such as OR1A1, OR1A2, and OR3A1. researchgate.net These theoretical models aim to further elucidate the specific binding sites and interactions that lead to the observed olfactory responses.

Influence of Matrix Components on Trichloroanisole Sensory Perception

The sensory perception of this compound is significantly influenced by the composition of the matrix in which it is present. researchgate.net Components commonly found in beverages like wine, such as ethanol (B145695), can affect the volatility and, consequently, the detectability of TCA.

Studies have shown that the type of wine—whether it is a white, red, or sparkling wine—alters the perception threshold of TCA. researchgate.net This is attributed to the varying complexity of these wines. For example, the higher phenolic content in red wines can mask the off-flavor, making it less perceptible compared to white wines. mdpi.com

Research focusing on the direct impact of individual components has revealed that ethanol concentration plays a key role. compusense.com An inverse relationship has been observed between ethanol concentration and the amount of TCA detected in the headspace of a wine. compusense.com This suggests that higher ethanol levels may reduce the volatility of TCA, making it less available to be smelled. Therefore, diluting a spirit sample to a lower alcohol by volume (ABV), such as 20%, is recommended to optimize the sensory detection of TCA. cibd.org.uk

Furthermore, the temperature of the sample can also influence the perception of TCA. Chilling a sample has been found to increase the perception of mustiness in TCA-tainted samples. cibd.org.uk Conversely, other matrix components like tannic acid and tartaric acid have not been shown to have a statistically significant effect on the perception of TCA. compusense.com The interaction between TCA and the various components of a complex matrix like wine is a critical factor in determining its ultimate sensory impact. nih.gov

Advanced Analytical Methodologies for Trichloroanisole Detection and Quantification

Chromatographic Techniques for Trichloroanisole Profiling

Chromatography, particularly gas chromatography (GC), stands as the cornerstone for the separation and analysis of volatile and semi-volatile compounds like TCA. Coupling GC with various detectors provides the necessary sensitivity and specificity for trace-level detection.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of TCA. scientificlabs.co.ukresearchgate.net In GC-MS, compounds separated by the GC column are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. For enhanced selectivity, especially in complex matrices like wine, tandem mass spectrometry (GC-MS/MS) is employed. mdpi.comnih.govthermofisher.com This technique involves selecting a specific precursor ion of TCA and fragmenting it further to produce characteristic product ions, which significantly reduces matrix interference and improves detection limits. thermofisher.com For instance, a method using an Agilent 7890A GC and an Agilent 7000B Triple Quadrupole GC/MS achieved a limit of quantification (LOQ) for TCA of 0.5 ng/L in wine. lcms.cz Another study utilizing GC-MS/MS for the analysis of haloanisoles in wine reported a linear range of 5–1000 ng L(-1). nih.gov

To tackle extremely complex samples and resolve co-eluting compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. chromatographyonline.comshimadzu-webapp.eu This technique uses two columns with different stationary phases. When coupled with a quadrupole mass spectrometer (qMS) and operated in negative chemical ionization (NCI) mode, GCxGC-qMS-NCI provides exceptional sensitivity for electrophilic molecules like TCA. chromatographyonline.comshimadzu-webapp.eu The NCI mode enhances the signal-to-noise ratio, enabling quantitation limits as low as 0.1 ng/kg. shimadzu-webapp.eu One study highlighted that combining GCxGC with NCI increased the signal-to-noise ratio for 10 ng/kg TCA to 300:1, a significant improvement over conventional methods. shimadzu-webapp.eu

| Technique | Key Features | Typical Application | Reported Detection/Quantification Limits |

| GC-MS | Provides structural information for definitive identification. | Routine analysis of TCA in water, wine, and cork. scientificlabs.co.ukacs.orgmdpi.com | LOQ of 9 ng/l in shochu. researchgate.net |

| GC-MS/MS | High selectivity and sensitivity, reduces matrix effects. | Trace analysis in complex matrices like wine. mdpi.comnih.govthermofisher.com | LOQ: 0.5 ng/L (wine). lcms.cz |

| GCxGC-qMS-NCI | Maximum chromatographic separation and sensitivity for electrophilic compounds. | Ultra-trace analysis in complex food and environmental samples. chromatographyonline.comshimadzu-webapp.eu | Quantitation Limit: 0.1 ng/kg. shimadzu-webapp.eu |

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for detecting electrophilic compounds, particularly halogenated compounds like trichloroanisoles. nih.gov The ECD is selective for compounds that can "capture" electrons, making it less susceptible to interference from non-halogenated matrix components. nih.gov This method has been successfully applied to the determination of TCA in wine, cork, and water. scientificlabs.co.uknih.govmdpi.comscilit.com

A comparative study of GC-ECD and GC-MS for TCA analysis in wine found that while both methods provided similar results, GC-ECD demonstrated better sensitivity. researchgate.net The performance parameters for a GC-ECD method for wine analysis included a limit of detection of 0.3 ng/l and a limit of quantification of 1.0 ng/l. researchgate.net Another optimized method for chlorinated water samples reported a detection limit of 0.7 ng/L and a quantification limit of 2.3 ng/L for TCA. nih.gov The International Organisation of Vine and Wine (OIV) lists GC-ECD as a suitable detection method for releasable TCA from cork stoppers, often using 2,3,6-trichloroanisole as an internal standard. oiv.intoiv.int

| Parameter | Wine Analysis researchgate.net | Water Analysis nih.gov | Cork/Wine Analysis scilit.com |

| Limit of Detection (LOD) | 0.3 ng/L | 0.7 ng/L | Not Specified |

| Limit of Quantification (LOQ) | 1.0 ng/L | 2.3 ng/L | 0.8 ng/L |

| Recovery | ~100% | Not Specified | 92.48–102.53% |

| Repeatability (RSD) | 10% | 2.8% (at 5 ng/L) | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-MS, GCxGC-qMS-NCI)

Sample Preparation and Enrichment Strategies for Trichloroanisole Analysis

Given the trace to ultra-trace concentrations of TCA in various samples, effective sample preparation and enrichment are crucial steps prior to chromatographic analysis. These strategies aim to isolate and concentrate the analyte, thereby enhancing detection sensitivity and removing interfering matrix components.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds, including TCA. thegoodscentscompany.commdpi.comwanfangdata.com.cn In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample (e.g., wine, water, or homogenized cork). acs.orgoiv.int Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. acs.org

The choice of fiber coating is critical for extraction efficiency. conicet.gov.ar For haloanisoles, polydimethylsiloxane (B3030410) (PDMS) and divinylbenzene/Carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are the most commonly used fibers. conicet.gov.arnih.gov The method has been optimized for various matrices, including wine, cork, and water, often coupled with GC-MS or GC-ECD. acs.orgnih.govwanfangdata.com.cn For example, HS-SPME coupled with GC-MS/MS has achieved a limit of quantification for TCA of 0.5 ng/L in wine with an extraction time of just 10 minutes. lcms.cz The International Organisation of Vine and Wine (OIV) officially recognizes SPME for sampling the headspace of macerated cork stoppers to determine releasable TCA. oiv.int

Ultrasound-assisted emulsification microextraction (USAEME) is a rapid and effective microextraction technique for preconcentrating analytes from aqueous samples. mdpi.comnih.gov This method involves the dispersion of a small volume of a water-immiscible organic solvent into the aqueous sample with the aid of ultrasonic waves. mdpi.comwho.int The ultrasound creates a fine emulsion, leading to a very large surface area between the extraction solvent and the sample, which facilitates rapid mass transfer of the analyte into the organic phase. mdpi.com

USAEME has been successfully optimized for the determination of TCA in water and wine samples prior to GC-MS/MS analysis. nih.govthegoodscentscompany.comwho.int In one study on wine samples, the technique achieved enrichment factors of 400 or greater and a limit of detection of 0.6-0.7 ng/L. nih.gov For water samples, an enrichment factor of 555 and a detection limit of 0.2 ng/L were reported. who.int The method is noted for its speed, effectiveness, and minimal use of organic solvents. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Novel and Rapid Detection Technologies for Trichloroanisoles

While chromatographic methods are the gold standard for TCA analysis, there is a growing demand for novel, rapid, and potentially portable technologies for high-throughput screening and on-site analysis.

Emerging technologies include electronic noses (e-noses), biosensors, and advanced mass spectrometry techniques. Electronic noses, which use an array of gas sensors and pattern recognition algorithms, have shown promise in classifying wines based on TCA concentration. mdpi.com One study demonstrated that an e-nose could accurately classify sparkling wines with TCA concentrations above or below a 2 ng/L threshold. mdpi.com

Biosensors offer another avenue for rapid and ultra-sensitive detection. A biosensor based on the Bioelectric Recognition Assay (BERA), using membrane-engineered cells with specific TCA antibodies, was able to detect TCA in minutes at concentrations as low as 10⁻¹ ppt (B1677978). researchgate.netnih.gov This method demonstrated high sensitivity and selectivity and was successfully tested on real wine samples. researchgate.netnih.gov

Direct mass spectrometry approaches, which eliminate the time-consuming chromatography step, are also being developed. Chemical Ionization Time-of-Flight Mass Spectrometry (CI-TOF-MS) using a Vocus reactor has been introduced for the real-time, non-destructive quantification of TCA in individual cork stoppers. infowine.com This innovative technique can analyze a single cork in just two seconds, making it suitable for industrial-level screening. infowine.com Another rapid method involves a headspace sampler with an incorporated trap function, which concentrates the headspace sample before GC-MS analysis, allowing for high-sensitivity measurement of TCA in wine at levels of 1 ng/L. chromatographyonline.com

Electronic Nose (E-Nose) Systems and Chemometrics

Electronic nose (e-nose) systems are devices designed to mimic the human sense of smell by using an array of chemical sensors that respond to volatile organic compounds. mdpi.comfrontiersin.orgresearchgate.net When combined with chemometrics, which involves the use of mathematical and statistical methods to extract meaningful information from chemical data, e-noses become powerful tools for the analysis of complex aromas and the detection of specific compounds like 2,4,6-trichloroanisole (B165457) (TCA). rsc.orglegaldesire.com

E-nose technology has been successfully employed to classify cork stoppers with varying levels of TCA contamination, even at the nanogram per liter (ng/L) level. mdpi.com These systems typically consist of an array of sensors, and the combined response of these sensors creates a unique "fingerprint" for the volatile compounds present. mdpi.comfrontiersin.org For instance, a novel e-nose prototype equipped with an array of 14 digital and analog metal-oxide gas sensors, yielding 31 distinct signals, has demonstrated the ability to detect and classify cork samples with low TCA concentrations (≤15.1 ng/L). mdpi.comresearchgate.netnih.gov

Chemometric techniques, such as Principal Component Analysis (PCA) and Artificial Neural Network Discriminant Analysis (ANNDA), are crucial for interpreting the data generated by the e-nose. rsc.orgmdpi.comresearchgate.net PCA can successfully differentiate between samples with different TCA concentrations, while ANNDA can classify samples based on a predefined threshold. mdpi.comresearchgate.net In one study, an ANNDA model achieved 88% accuracy in classifying wines based on whether their TCA concentration exceeded 2 ng/L. mdpi.comresearchgate.net Furthermore, quantitative predictive models using Partial Least Squares (PLS) analysis have shown a strong correlation between e-nose predictions and actual TCA values determined by chromatography, with R² values as high as 0.84 across different wines and 0.95 in a single sample. mdpi.com

Key Research Findings for E-Nose Systems:

| E-Nose Application | Chemometric Method | Key Finding | Reference |

|---|---|---|---|

| Detection of TCA in sparkling wines | PCA, ANNDA, PLS | Successfully differentiated samples. ANNDA achieved 88% accuracy for classifying wines with TCA >2 ng/L. PLS model R² = 0.84. | mdpi.comresearchgate.net |

| Classification of cork stoppers | PCA, Neural Network | Device with 31 signals differentiated cork layers with 81.5% success and six granulated cork samples with 83.3% success. | mdpi.comresearchgate.netnih.gov |

| Detection of TCA in cork | Not specified | Successfully classified cork stoppers with varying levels of TCA contamination at ng/L levels. | mdpi.com |

Chemical Ionization Time-of-Flight Mass Spectrometry (CI-ToF-MS)

Chemical Ionization Time-of-Flight Mass Spectrometry (CI-ToF-MS) is a highly sensitive and rapid analytical technique that has been successfully applied to the detection of TCA. infowine.comnih.govnih.gov This method offers real-time, non-destructive quantification of TCA, making it particularly suitable for high-throughput screening, such as in the quality control of cork stoppers. infowine.comtofwerk.com

A notable application of this technology is the "Vocus" system, which employs a Vocus ion source and an ion-molecule reactor (IMR). infowine.comnih.govacs.org This system can quantify TCA in a single cork stopper in as little as 2-3 seconds, with a sensitivity that falls below the human perception threshold. infowine.comacs.org The technique works by using chemical ionization (CI) to create ions from the analyte molecules, which are then separated based on their time-of-flight to the detector. nih.gov This approach eliminates the need for chromatographic separation, significantly speeding up the analysis time. nih.govmdpi.com

The Vocus CI-MS has demonstrated excellent correlation with standard methods for releasable TCA quantification. infowine.comresearchgate.net It has been used to analyze large batches of corks, providing a detailed understanding of TCA distribution within a batch, a task that would be prohibitively time-consuming using traditional methods. infowine.comtofwerk.com For instance, analyzing 10,000 cork stoppers would take only a few hours with the Vocus system, compared to several months with standard ISO methods. acs.org The limit of detection for this method has been reported to be as low as 0.05 ng/L. nih.gov

Performance of Vocus CI-ToF-MS:

| Parameter | Value | Reference |

|---|---|---|

| Analysis Time per Sample | 2-3 seconds | infowine.comacs.org |

| Limit of Detection (LOD) | 0.05 ng/L | nih.gov |

| Linearity (R²) | 0.998 | nih.gov |

| Correlation with SPME-GC-MS (R²) | ≥0.9997 | researchgate.net |

Biosensor-Based Approaches for Trichloroanisole Detection

Biosensors represent a promising and innovative frontier for the detection of TCA, offering the potential for rapid, sensitive, and low-cost analysis. mdpi.comnih.gov These analytical devices integrate a biological recognition element with a transducer to convert the biological response into a measurable signal. mdpi.com

One of the most notable biosensor approaches for TCA is the Bioelectric Recognition Assay (BERA). nih.gov This system utilizes cultured fibroblast cells that have been membrane-engineered with specific TCA antibodies. nih.govresearchgate.net When TCA is present, it binds to the antibodies on the cell membrane, causing a change in the cell's membrane potential, which is then measured as an electrical signal. nih.gov The BERA-based sensor has demonstrated remarkable sensitivity, capable of detecting TCA at concentrations as low as 10⁻¹ parts per trillion (ppt) within 3-5 minutes. nih.gov

In tests with real white wine samples from cork soaks, the BERA sensor successfully detected TCA at concentrations ranging from 1.02 to 12 ng/L, which covers the typical detection threshold for wines. nih.govresearchgate.net Further advancements have included the development of a portable, handheld BERA screener, enhancing its potential for on-site applications. mdpi.com While biosensors for TCA detection show great promise in terms of speed and cost-effectiveness, further research is needed to improve their sensitivity and to fully commercialize the technology. mdpi.com

Method Validation and Standardization for Trichloroanisole Assessment

To ensure the accuracy, reliability, and comparability of TCA measurements across different laboratories and industries, robust method validation and standardization are essential. This involves the establishment of internationally recognized protocols and the proper use of internal standards for quantification.

International Standards for Trichloroanisole Measurement

Several international organizations have developed and published standard methods for the determination of releasable TCA, particularly from cork stoppers. The International Organization for Standardization (ISO) and the International Organisation of Vine and Wine (OIV) are key bodies in this area.

The ISO 20752 standard specifies a test method to determine the amount of releasable 2,4,6-trichloroanisole from cork stoppers. iteh.aiiteh.ai The principle of this method involves macerating the cork stoppers in a wine simulant (a 12% v/v hydro-alcoholic solution) for 24 hours to simulate the migration of TCA into wine. iteh.aimdpi.com The TCA is then extracted from the solution using solid-phase microextraction (SPME) and analyzed by gas chromatography coupled with either a mass spectrometer (GC-MS) or an electron-capture detector (GC-ECD). iteh.aiiteh.ai

Similarly, the OIV-MA-AS315-16 method provides a framework for determining releasable TCA from cork stoppers in wine. oiv.intoiv.int This method also involves a maceration step in a wine or a wine-simulant solution, followed by SPME and GC-MS or GC-ECD analysis. oiv.int Both the ISO and OIV standards are widely used in the cork and wine industries for quality control and in legal contexts to demonstrate TCA contamination. infowine.com These methods are also referenced in the validation of newer, more rapid techniques like CI-ToF-MS. infowine.com

Application of Internal Standards in Trichloroanisole Quantification (e.g., this compound, 2,4,6-Trichloroanisole-d5)

The use of internal standards is a critical aspect of quantitative analysis for TCA, as it helps to correct for variations in sample preparation, extraction efficiency, and instrument response. oiv.intacs.org An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.

This compound is an isomer of TCA that has been suggested and is used as an internal standard. acs.orgmdpi.comoiv.int Its use is based on the fact that it has not been reported to occur naturally in cork. acs.org The ISO 20752 and OIV-MA-AS315-16 standards list this compound as a suitable internal standard for both GC-MS and GC-ECD analysis. iteh.aiiteh.aioiv.int

2,4,6-Trichloroanisole-d5 (TCA-d5) is a deuterated analog of TCA, meaning that five of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. sigmaaldrich.com This mass shift allows it to be easily distinguished from the non-deuterated TCA by a mass spectrometer. mdpi.com TCA-d5 is widely used as an internal standard for the quantification of TCA in various matrices, including wine and drinking water, using GC-MS. sigmaaldrich.comnih.gov Its chemical behavior during extraction and analysis is nearly identical to that of TCA, which makes it an excellent choice for correcting analytical variability. The ISO 20752 and OIV-MA-AS315-16 standards specifically recommend TCA-d5 for GC-MS analysis. iteh.aiiteh.aioiv.int When TCA-d5 is used as the internal standard, the coefficient of variation for the analysis can be lower than 5% for a concentration of 5 ng/L. oiv.int

Common Internal Standards for TCA Analysis:

| Internal Standard | Analytical Technique | Rationale for Use | Governing Standard | Reference |

|---|---|---|---|---|

| This compound | GC-MS, GC-ECD | Isomer not naturally present in cork. | ISO 20752, OIV-MA-AS315-16 | acs.orgiteh.aimdpi.comoiv.int |

| 2,4,6-Trichloroanisole-d5 | GC-MS | Deuterated analog, chemically identical behavior with a distinct mass. | ISO 20752, OIV-MA-AS315-16 | iteh.aioiv.intsigmaaldrich.comnih.gov |

Mitigation and Remediation Strategies for Trichloroanisole Contamination

Source Control and Prevention of Trichloroanisole Formation

The formation of 2,3,6-trichloroanisole (TCA) and its more commonly studied isomer, 2,4,6-trichloroanisole (B165457), is a significant concern in various industries, particularly in the production of wine, beverages, and pharmaceuticals. maxapress.compharmtech.com Effective mitigation strategies focus on controlling the precursor compounds and the microbiological activity responsible for their conversion into the offending anisoles. awri.com.aumaxapress.com

Management of Chlorophenol Precursors in Materials

The primary chemical precursor to TCA is 2,4,6-trichlorophenol (B30397) (TCP), an industrial compound historically used in pesticides and wood preservatives. awri.com.auwikipedia.org The presence of chlorophenols in materials used in production and storage environments is a critical factor in TCA formation. classicoakproducts.com

Key preventative measures include:

Avoiding Chlorine-Based Products: The use of chlorine-based cleaning agents and sanitizers should be strictly avoided in production facilities. classicoakproducts.comoenobrands.com Hypochlorous acid or chlorine radicals can react with naturally occurring phenols in wood to form chlorophenols. wikipedia.org Alternative sanitizing agents like peroxide or peracetic acid preparations are recommended. wikipedia.org

Screening of Raw Materials: All materials, including packaging components, wooden pallets, and processing aids, should be screened for the presence of chlorophenols. pharmtech.comawri.com.au This is particularly crucial for wood products, which can be a significant source of contamination. pharmtech.com Heat-treated (HT) wood pallets certified to be free of TBP (tribromophenol) and TCP are a primary focus for preventing contamination. pharmtech.com

Water Source Management: Water used in production processes can be a source of chlorophenols, which may form during the chlorination of drinking water or from industrial wastewater. classicoakproducts.comhpst.cz Installing carbon filters on all winery water sources and conducting routine sensory assessments of the water can help prevent contamination. awri.com.au

Microbiological Control in Production Environments

Microorganisms, particularly fungi, play a crucial role in the conversion of chlorophenols to chloroanisoles through a process called O-methylation. maxapress.commaxapress.com Therefore, controlling microbial growth is a cornerstone of TCA prevention.

Essential microbiological control strategies consist of:

Environmental Monitoring: A robust environmental monitoring program is necessary to detect and control microbial populations. scielo.bramericanpharmaceuticalreview.com This includes regular air and surface sampling to identify potential contamination hotspots. glceurope.com

Hygiene and Sanitation: Maintaining a high level of hygiene in production and storage areas is critical. maxapress.com This involves implementing and documenting effective cleaning and sanitation schedules. scielo.br Using broad-spectrum disinfectants and rotating them can help prevent microbial resistance. glceurope.com

Moisture Control: Fungi require moisture to grow. pharmtech.com Controlling humidity and ensuring that materials, especially wood, are kept dry (below 20% water content) can significantly reduce the risk of fungal growth and subsequent TCA formation. pharmtech.comclassicoakproducts.com

Cleanroom Design and Airflow: Well-designed cleanrooms with proper airflow systems, including high-efficiency particulate air (HEPA) filters, help minimize the introduction and spread of microbial contaminants. glceurope.com

Post-Contamination Removal Techniques for Trichloroanisoles

Once TCA contamination has occurred, several remediation techniques can be employed to remove the compound from affected products, such as wine. oenobrands.com

| Remediation Technique | Description | Effectiveness | Reference |

| Adsorptive Materials | Materials like activated carbon, specific yeast cell walls, and certain plastic films can absorb TCA from the liquid. | Can significantly reduce TCA levels. For example, a plastic film treatment for 48 hours resulted in an ~82% reduction in TCA. | oenobrands.comives-technicalreviews.eu |

| Oxidation | Ozone or hydrogen peroxide gas can be used to oxidize TCA. This is often combined with reverse osmosis membrane filtration. | Effective in removing TCA, but may impact the sensory profile of the product. | oenobrands.com |

| Supercritical CO2 Extraction | This technology uses carbon dioxide in a supercritical state to extract volatile compounds, including TCA, from materials like cork granules. | A developed method for TCA in bark cork stoppers with quantification via gas chromatography-mass spectrometry. | acs.org |

| Plasma Activated Water (PAW) | Immersing contaminated materials, such as cork stoppers, in PAW has been shown to decompose TCA. | Treatment with PAW generated for 5 minutes removed over 72% of TCA from artificially contaminated corks. | nih.gov |

| Thermal Desorption | Heating contaminated materials under a vacuum can release and remove TCA. | Experiments with naturally contaminated cork stoppers showed a significant reduction in releasable TCA. | mdpi.com |

Development of Trichloroanisole-Free Materials

A proactive approach to preventing TCA contamination involves the development and use of materials that are inherently free of TCA and its precursors. oenobrands.com

Key developments include:

Alternative Closures: In the wine industry, the use of synthetic corks or screw caps (B75204) provides an alternative to natural cork, which can be a primary source of TCA. oenobrands.com

Treated Natural Cork: Cork suppliers have developed treatments, such as washing with steam or using supercritical CO2, to remove anisoles from their products, minimizing the risk of contamination. oenobrands.com

Certified Materials: Sourcing materials, particularly wood pallets and packaging, that are certified to be free from chlorophenols is a critical step in building a TCA-free production chain. pharmtech.com

Toxicological and Ecotoxicological Investigations of Trichloroanisole Compounds

Acute and Chronic Effects of Trichloroanisoles on Organisms

The toxicological profiles of trichloroanisole compounds, including 2,3,6-trichloroanisole (2,3,6-TCA), have been investigated in various organisms, revealing a range of acute and chronic effects. While 2,3,6-TCA itself is reported as not meeting GHS hazard criteria, related compounds show definite toxicity. nih.gov For instance, its precursor, 2,3,6-trichlorophenol, is known to cause digestive disturbances, nervous disorders, and damage to the liver and kidneys upon chronic exposure. nih.gov It is also an irritant to the skin, eyes, and respiratory tract. nih.gov

Aquatic toxicity data for various chloroanisoles show a range of effects. For example, growth inhibition was observed in the marine diatom Minutocellus polymorphus when exposed to several mono-, di-, and trichloroanisoles. alberta.ca While 2-chloroanisole (B146271) was the least toxic, 2,4,6-TCA was the most toxic in this study. alberta.ca In fish, chronic effects from compounds like 3,4,5-trichloroveratrole (B100118) (3,4,5-TCV) and tetrachloroveratrole (B1614509) (TeCV) have been noted at concentrations in the range of 2.8 to 200 µg/L. alberta.ca

It is important to note that while trichloroanisoles are toxic, the concentrations at which chronic effects are observed in fish are considerably higher—by two to three orders of magnitude—than the levels typically expected in most environmental exposures. alberta.ca

Interactive Table: Summary of Acute and Chronic Effects of Trichloroanisole and Related Compounds

| Compound | Organism | Effect | Finding | Citation |

| 2,3,6-Trichlorophenol | Humans | Chronic Exposure | Digestive disturbances, nervous disorders, liver and kidney damage. | nih.gov |

| 2,3,6-Trichlorophenol | Humans | Acute Exposure | Skin, eye, and respiratory tract irritation. | nih.gov |

| 2,4,6-Trichloroanisole (B165457) | Zebrafish (Danio rerio) | Developmental Toxicity | Spinal, tail, and cardiac deformities. | nih.gov |

| 2,4,6-Trichloroanisole | Zebrafish (Danio rerio) | Physiological Effects | Reduced heart rate, blood flow, and motility. | nih.gov |

| Trichloroanisoles | Marine Diatom (Minutocellus polymorphus) | Growth Inhibition | Varied toxicity, with 2,4,6-TCA being the most potent among those tested. | alberta.ca |

Oxidative Stress and Apoptotic Pathways Induced by Trichloroanisoles

Exposure to trichloroanisole compounds has been demonstrated to induce oxidative stress and trigger apoptotic pathways in organisms. Research on 2,4,6-trichloroanisole (2,4,6-TCA) in zebrafish has shown that exposure leads to a significant oxidative stress response. nih.gov This is characterized by the accumulation of reactive oxygen species (ROS), which in turn can lead to lipid peroxidation and extensive cell apoptosis. nih.gov The apoptotic effects were particularly noted in the digestive tract, head, spine, and heart of the zebrafish larvae. nih.gov

Further investigation into the molecular mechanisms revealed that exposure to 2,4,6-TCA resulted in the upregulation of genes associated with oxidative stress and apoptosis. nih.gov Specifically, key genes in the mitochondrial apoptotic pathway, including p53, apaf1, casp9, and casp3, were significantly upregulated. nih.gov This suggests that 2,4,6-TCA induces apoptosis through the intrinsic, mitochondria-mediated pathway.

Studies on the precursor compound, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), also support the role of oxidative stress and apoptosis in its cytotoxicity. In mouse embryonic fibroblasts, 2,4,6-TCP was found to induce oxidative stress, as evidenced by the overproduction of ROS and the upregulation of the Nrf2/HMOX1 pathway, an important cellular antioxidant response mechanism. nih.gov Furthermore, 2,4,6-TCP triggered endoplasmic reticulum (ER) stress and altered the mitochondrial membrane potential, leading to an increased rate of apoptosis and elevated caspase-3 activity. nih.gov This indicates that the cytotoxicity of 2,4,6-TCP involves a combination of oxidative stress, ER stress, and the induction of apoptosis through the mitochondrial pathway. nih.gov

Interactive Table: Molecular Markers of Oxidative Stress and Apoptosis Induced by Trichloroanisoles

| Compound | Organism/Cell Line | Pathway | Key Molecular Markers | Effect | Citation |

| 2,4,6-Trichloroanisole | Zebrafish (Danio rerio) | Oxidative Stress | Reactive Oxygen Species (ROS) | Accumulation | nih.gov |

| 2,4,6-Trichloroanisole | Zebrafish (Danio rerio) | Apoptosis | p53, apaf1, casp9, casp3 | Upregulation | nih.gov |

| 2,4,6-Trichlorophenol | Mouse Embryonic Fibroblasts | Oxidative Stress | ROS, Nrf2, HMOX1 | Overproduction and Upregulation | nih.gov |

| 2,4,6-Trichlorophenol | Mouse Embryonic Fibroblasts | Endoplasmic Reticulum Stress | Upregulation of ER stress markers | Triggered | nih.gov |

| 2,4,6-Trichlorophenol | Mouse Embryonic Fibroblasts | Apoptosis | Altered mitochondrial membrane potential, increased caspase-3 activity, increased Bax/Bcl-2 ratio | Increased apoptosis | nih.gov |

Genotoxic Potential of Trichloroanisole Compounds

The genotoxicity of trichloroanisole compounds and their precursors has been a subject of investigation, with some conflicting or equivocal results. For 2,4,6-trichloroanisole, safety data sheets indicate it was not mutagenic in the Ames test, a widely used assay for assessing the mutagenic potential of chemicals. hpc-standards.com However, the same source notes that there is equivocal evidence regarding mutations in mammalian somatic cells and that positive results were obtained in some in vivo tests. hpc-standards.com

In contrast, haloanisoles, the class of compounds to which trichloroanisoles belong, are generally considered to be of concern. Some mycotoxins, which can be structurally similar, are known to induce genotoxicity and mutagenicity. mdpi.com

More definitive genotoxic effects have been observed for the precursor compound, 2,4,6-trichlorophenol (2,4,6-TCP). It is classified as a probable human carcinogen. nih.gov Studies using zebrafish have demonstrated that a 10-day exposure to 2,4,6-TCP at a concentration of 5 µg/L led to an increase in point mutations in the p53 gene within the liver. nih.gov The p53 gene is a critical tumor suppressor, and mutations in this gene are frequently associated with cancer development. This finding suggests that 2,4,6-TCP may contribute to carcinogenesis by inducing somatic gene mutations. nih.gov The International Agency for Research on Cancer (IARC) has classified 2,4,6-TCP as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. maxapress.com

Interactive Table: Summary of Genotoxicity Data for Trichloroanisole and Related Compounds

| Compound | Test System | Endpoint | Result | Citation |

| 2,4,6-Trichloroanisole | Ames Test | Mutagenicity | Not mutagenic | hpc-standards.com |

| 2,4,6-Trichloroanisole | Mammalian Somatic Cells | Mutation | Equivocal evidence | hpc-standards.com |

| 2,4,6-Trichloroanisole | In vivo tests | Not specified | Positive results | hpc-standards.com |

| 2,4,6-Trichlorophenol | Zebrafish (Danio rerio) | p53 gene mutation | Elevated point mutations in the liver | nih.gov |

Environmental Fate and Bioaccumulation of Trichloroanisoles

Trichloroanisoles can enter the environment through various pathways. They can be formed from the biological methylation of their precursor, trichlorophenol. alberta.ca 2,4,6-Trichlorophenol (2,4,6-TCP), a precursor to the more commonly studied 2,4,6-TCA, has been used as a pesticide, fungicide, and wood preservative, leading to its accumulation in the environment. researchgate.netinfowine.com It can also be formed from the breakdown of more highly chlorinated compounds like pentachlorophenol. researchgate.net

Once in the environment, trichloroanisoles can be found in water and soil. maxapress.com The degradation of 2,4,6-TCA in chlorinated water can occur through direct UV photolysis and oxidation by hydroxyl radicals. nih.gov

A key aspect of the environmental fate of trichloroanisoles is their potential for bioaccumulation in organisms. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. For this compound, an apparent bioconcentration factor (log10) of 2.5 has been reported in guppies. alberta.ca This indicates a moderate potential for bioaccumulation. In comparison, other trichloroanisole isomers and related compounds show higher BCF values. For instance, 2,3,4-trichloroanisole (B44127) has a log BCF of 3.2-3.4 in rainbow trout. alberta.ca

Studies have shown the accumulation of 2,4,6-TCA in fish tissues in environments receiving reclaimed wastewater. iwaponline.com In one such study, TCA was identified as a significant odorant in the cultured fish. iwaponline.com The presence of these compounds in aquatic environments, even at low concentrations, can be a concern due to their potential to bioaccumulate and cause off-flavors in fish. alberta.ca

Interactive Table: Bioaccumulation Factors for Trichloroanisoles and Related Compounds

| Compound | Organism | Log Bioconcentration Factor (BCF) | Citation |

| This compound | Guppy (Poecilia reticulata) | 2.5 | alberta.ca |

| 2,3,4-Trichloroanisole | Rainbow Trout (Oncorhynchus mykiss) | 3.2 - 3.4 | alberta.ca |

| Pentachloroanisole (B52094) | Rainbow Trout (Oncorhynchus mykiss) | 4.2 - 4.3 | alberta.ca |

Q & A

Basic: What are the most effective analytical methods for detecting trace levels of 2,3,6-Trichloroanisole in environmental and food matrices?

Answer:

The gold-standard approach combines headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) or GC-high-resolution MS (GC-HRMS) . Key considerations include:

- Fiber selection : Polydimethylsiloxane/divinylbenzene (PDMS/DVB) coatings are optimal for capturing volatile chloroanisoles .

- Internal standards : Deuterated analogs (e.g., this compound-d3) improve quantification accuracy by correcting for matrix effects .

- Matrix-specific optimization : For wine, HS-SPME at 50°C for 30 minutes achieves detection limits of ~5 ng/L, while water samples require longer extraction times (60 minutes) .

Basic: How does this compound form in water distribution systems?

Answer:

It originates from microbial methylation of precursor chlorophenols (e.g., 2,4,6-trichlorophenol) by fungi and actinomycetes in biofilms. Key factors include:

- Biological activity : Anaerobic conditions in distribution pipes favor methylation .

- Chlorine residuals : Low chlorine levels (<0.5 mg/L) permit microbial survival, increasing formation risk .

- Temperature : Formation rates peak at 20–25°C, common in temperate climates .

Basic: What are the odor and flavor thresholds of this compound in different matrices?

Answer:

Thresholds vary drastically by matrix:

- Water : Odor thresholds range from 0.08 pg/L (trained panels) to 24.5 ppt (untrained panels) due to sensory adaptation differences .

- Food : In coagulated egg yolk, flavor thresholds are 2.4 × 10⁻³–2.8 mg/kg , ~1,000× higher than aqueous thresholds, likely due to lipid binding .

- Wine : Recognition thresholds are 6 ng/L , requiring stricter detection protocols .

Advanced: How can extraction techniques for this compound in complex matrices be optimized to address co-elution and matrix interference?

Answer:

- Multi-dimensional chromatography : GC×GC-TOF-MS separates co-eluting isomers (e.g., 2,3,6- vs. 2,4,6-Trichloroanisole) using a polar/non-polar column set .

- Microwave-assisted extraction (MAE) : For oak barrels, MAE at 100°C for 20 minutes with acetone:hexane (1:1) improves recovery by 30% compared to Soxhlet .

- QuEChERS cleanup : Reduces lipid interference in food matrices by partitioning with MgSO₄ and PSA sorbents .

Advanced: How should researchers address discrepancies in reported odor threshold values across studies?

Answer:

- Standardized panels : Use trained sensory panels with controlled exposure protocols to minimize variability .

- Matrix-matched calibration : Prepare standards in the target matrix (e.g., wine, water) to account for suppression/enhancement effects .

- Cross-validation : Compare GC-MS data with olfactometry to resolve conflicts between instrumental and sensory thresholds .

Advanced: What methodological challenges arise in quantifying degradation products of this compound in environmental samples?

Answer:

- Degradate persistence : Pentachloroanisole (a common metabolite) has a log Kow of 5.66, requiring liquid-liquid extraction with dichloromethane for sediment samples .

- Oxidative byproducts : Chlorine dioxide treatment generates chlorite ions, which interfere with LC-MS analysis; suppress using post-column iodide addition .

- Low volatility : Degradates like 2,3,6-trichlorophenol require derivatization (e.g., BSTFA) for GC-MS detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.